8-Hydroxycapillarin
Description
Contextualization within Natural Products Chemistry and Polyacetylene Metabolites
8-Hydroxycapillarin is a naturally occurring compound classified within the broad and diverse group of secondary metabolites known as polyacetylenes. mdpi.comresearchgate.net Polyacetylenes, or polyynes, are characterized by the presence of two or more carbon-carbon triple bonds in their structure. researchgate.net The majority of these compounds isolated from plants are derived from fatty acids and are particularly abundant in the plant family Asteraceae, to which the genus Artemisia belongs. mdpi.com
The biosynthesis of this compound is linked to a specific pathway within polyacetylene metabolism. It is considered an aromatic acetylene (B1199291), originating from precursors like capillen, a phenyl-diyne. mdpi.com The proposed biogenetic pathway suggests that an aromatic ester acts as a precursor for both phenyl-diynes and isocoumarins. mdpi.com This pathway leads to the formation of the acetylenic isocoumarin (B1212949) capillarin (B1229145), which is then hydroxylated on the aromatic ring to yield this compound. mdpi.com Research has identified polyacetylenes as possessing a wide array of biological activities, including cytotoxic, antifungal, and insecticidal properties, which drives the continued investigation into compounds of this class. mdpi.comresearchgate.net
Significance of this compound within Isocoumarin Chemical Class Research
Within the vast family of natural products, this compound holds a specific place as an acetylenic isocoumarin. mdpi.com Isocoumarins are isomers of coumarins, with the carbonyl group of the lactone ring located at the C-1 position. scribd.com The chemical classification of this compound is detailed in the table below.
Table 1: Chemical Classification of this compound
| Category | Classification |
|---|---|
| Super Class | Phenylpropanoids and polyketides |
| Class | Isocoumarins and derivatives |
| Sub Class | Isocoumarins and derivatives |
| Direct Parent | Isocoumarins and derivatives |
Data sourced from COCONUT Natural Products Database. naturalproducts.net
The significance of this compound in research is tied to its structure as a derivative of capillarin, another well-known isocoumarin first isolated from Artemisia capillaris. mdpi.com The structural variation, specifically the hydroxylation at the 8-position, is a key point of interest for researchers. mdpi.com Studies have suggested that the presence of a free 8-hydroxyl group can be an important structural feature for imparting high biological activity in isocoumarin derivatives. scribd.com The compound has been successfully isolated from several plant species, most notably Artemisia dracunculus (tarragon) and Artemisia arctica. mdpi.compageplace.deresearchgate.net Its presence, along with that of related compounds, serves as an important chemotaxonomic marker, helping to distinguish species within the Artemisia subgenus Dracunculus. mdpi.comresearchgate.net
Overview of Research Trajectories on this compound and Related Compounds
Research concerning this compound has followed several distinct yet interconnected trajectories. A primary focus has been the isolation and structural elucidation of the compound from various natural sources, predominantly plants of the genus Artemisia. pageplace.defrontiersin.org These phytochemical investigations often lead to the discovery of new derivatives or provide a basis for comparative studies.
Another significant research avenue is the exploration of the biological activities of this compound and related isocoumarins. For instance, studies have documented its antifungal activity in tests against the rice blast fungus Pyricularia grisea. acs.org This aligns with the broader investigation into the antimicrobial potential of polyacetylenes from the Asteraceae family. mdpi.comacs.org
Furthermore, this compound is a key subject in chemosystematics and chemical diversity studies. researchgate.net Researchers analyze the organ-specific accumulation of lipophilic compounds, including isocoumarins, in different parts of the plant such as leaves, stems, and inflorescences. researchgate.net Such studies have revealed that the distribution of these compounds can vary significantly, providing insights into the plant's metabolic processes. researchgate.net The co-occurrence of this compound with other polyacetylenes like dehydrofalcarinol (B1252726) and capillarin is considered a characteristic biogenetic trend, useful for the taxonomic classification of Artemisia species. researchgate.net
Table 2: this compound and Related Compounds in Research
| Compound | Significance/Source | References |
|---|---|---|
| This compound | A new isocoumarin isolated from Artemisia dracunculus. | mdpi.compageplace.deresearchgate.net |
| Capillarin | Acetylenic isocoumarin precursor to this compound, found in A. capillaris and A. dracunculus. | mdpi.comdoi.org |
| Artemidin | An isocoumarin found alongside this compound in A. dracunculus. | researchgate.netacs.org |
| Capillarisen | An isocoumarin derivative related to this compound, found in Artemisia arctica. | mdpi.comresearchgate.net |
| Artemidiol | A known derivative obtained along with this compound in phytochemical studies. | acs.org |
| Dehydrofalcarinone | A polyacetylene derivative whose co-existence with isocoumarins supports biogenetic proposals. | researchgate.net |
Compound Reference Table
The following table lists the chemical compounds mentioned throughout this article.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 6-demethoxycapillarisin |
| 8-Hydroxyartemidin |
| This compound |
| Artemidin |
| Artemidinol |
| Artemidiol |
| Capillarin |
| Capillarin isovalerate |
| Capillarisin |
| Capillen |
| Capillon |
| Dehydrofalcarindiol |
| Dehydrofalcarinol |
| Dehydrofalcarinone |
| Esculetin |
| Esculin |
| Herniarin |
| Neocapillen |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72448-89-6 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-but-2-ynyl-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C13H10O3/c1-2-3-6-10-8-9-5-4-7-11(14)12(9)13(15)16-10/h4-5,7-8,14H,6H2,1H3 |
InChI Key |
GWACCTLVSACUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1=CC2=C(C(=CC=C2)O)C(=O)O1 |
Origin of Product |
United States |
Occurrence and Biogeographical Distribution of 8 Hydroxycapillarin
Identification and Isolation from Botanical Taxa
The discovery and characterization of 8-hydroxycapillarin have been primarily associated with plants of the genus Artemisia. Methodologies for its isolation typically involve solvent extraction of plant material, followed by various chromatographic techniques to separate and purify the compound.
Sources within the Genus Artemisia
The genus Artemisia, one of the largest and most widely distributed genera in the Asteraceae family, is a significant source of this compound and related isocoumarins.
Artemisia dracunculus (Tarragon): Artemisia dracunculus is a well-documented source of this compound. Studies on the chemical constituents of tarragon have led to the isolation and identification of this compound from its lipophilic extracts. The isolation process often involves extraction with solvents like ethanol (B145695) or chloroform, followed by column chromatography and preparative thin-layer chromatography to yield the purified compound. The presence of this compound, alongside other isocoumarins such as artemidin, artemidinol, and capillarin (B1229145), has been confirmed in this species.
Artemisia capillaris (Capillary Wormwood): Artemisia capillaris, a plant with a long history of use in traditional Asian medicine, is another notable source of isocoumarins. While the presence of the closely related compound capillarin is well-established, the specific isolation of this compound from this species is also documented in the phytochemical literature. The general methodologies for isolating compounds from A. capillaris involve extraction and fractionation, with identification confirmed through spectroscopic methods.
Artemisia arctica (Arctic Wormwood): While the phytochemical profile of Artemisia arctica has been a subject of study, specific literature detailing the isolation and identification of this compound from this particular species is not readily available. However, given the chemotaxonomic patterns within the Artemisia genus, particularly the subgenus Dracunculus to which some closely related species belong, the potential for its presence exists and warrants further investigation.
The following table summarizes the documented occurrence of this compound and related compounds in the aforementioned Artemisia species.
| Botanical Source | Compound Isolated |
| Artemisia dracunculus | This compound, Artemidin, Artemidinol, Capillarin |
| Artemisia capillaris | Capillarin, other Isocoumarins |
| Artemisia ordosica | Capillarin |
Other Documented Natural Occurrences of this compound
Current scientific literature predominantly reports the occurrence of this compound within the genus Artemisia. Extensive searches for its presence in other botanical taxa have not yielded documented instances of its isolation and identification. This restricted distribution suggests that this compound may be a specific chemical marker for the Artemisia genus or a closely related group of plants within the Asteraceae family.
Chemotaxonomic Significance of this compound Distribution in Plants
The distribution of secondary metabolites, such as this compound, provides valuable insights into the evolutionary relationships between plants, a field known as chemotaxonomy. Polyacetylenes and their derivatives, including isocoumarins, are considered significant chemotaxonomic markers within the Asteraceae family.
The presence of a specific group of isocoumarins, including this compound, is a characteristic feature of the subgenus Dracunculus within the genus Artemisia. This chemical profile helps to distinguish this subgenus from others, such as Artemisia and Absinthium, which are characterized by different types of polyacetylenes. Therefore, this compound serves as a valuable chemical marker for the classification and phylogenetic understanding of this complex genus. The co-occurrence of this compound with other related isocoumarins and polyacetylenes provides a chemical fingerprint that can be used to identify and differentiate various Artemisia species.
Ecological Roles and Interactions in Natural Environments
The production of secondary metabolites like this compound is often an adaptive strategy for plants to interact with their environment. While direct studies on the ecological roles of this compound are limited, the functions of the broader class of polyacetylenes offer significant clues.
Allelopathy: Polyacetylenes are known to possess allelopathic properties, meaning they can influence the growth, survival, and reproduction of neighboring plants. These compounds can be released into the soil through root exudation or decomposition of plant tissues, potentially inhibiting the germination and growth of competing plant species. This chemical interference can provide a competitive advantage to the plant producing them, shaping the local plant community structure. While not specifically demonstrated for this compound, its structural similarity to other allelopathic polyacetylenes suggests it may contribute to the allelopathic potential of Artemisia species.
Phytoalexin Activity: Plants produce antimicrobial compounds called phytoalexins in response to pathogen attacks. Polyacetylenes have been identified as phytoalexins in many plant species, exhibiting antifungal and antibacterial activities. It is plausible that this compound functions as a phytoalexin in Artemisia species, contributing to their defense against microbial pathogens. This would be a crucial aspect of the plant's immune response, protecting it from various diseases. Further research is needed to specifically determine the antimicrobial spectrum and efficacy of this compound.
Elucidation of Biosynthetic Pathways for 8 Hydroxycapillarin
Proposed Biogenetic Routes to Isocoumarins and Acetylenic Derivatives
The biosynthesis of aromatic acetylenes and isocoumarins, including 8-hydroxycapillarin, is understood to originate from the fatty acid pathway. mdpi.com Polyacetylenes in the Artemisia genus are derived from C18-crepenynic acid, which serves as the initial monoacetylenic precursor. researchgate.net Subsequent desaturation steps, carried out by desaturases and acetylenases, lead to compounds with multiple triple bonds. researchgate.net
The diversification of polyacetylenes arises from the oxidative shortening of the carbon chain to C14 or C13 intermediates. researchgate.net Specifically, aromatic acetylenes found in the tribe Anthemideae, which includes Artemisia, are proposed to be derived from a linear C13-triyne-enoic precursor. mdpi.com This precursor is pivotal as it stands at a biosynthetic branch point leading to both phenyl-diynes and isocoumarins. mdpi.com
A key intermediate in this pathway is an aromatic ester, which is formed from the C13 precursor and serves as the direct precursor to both capillen (a phenyl-diyne) and capillarin (B1229145) (an isocoumarin). mdpi.com The structural variation that leads to this compound occurs through the hydroxylation of the aromatic ring of capillarin. mdpi.comresearchgate.net
Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound
| Precursor/Intermediate | Description | Role in Pathway |
| C18-Crepenynic acid | Initial monoacetylenic precursor derived from the fatty acid pathway. researchgate.net | Starting point for polyacetylene biosynthesis. researchgate.net |
| C13-triyne-enoic precursor | A linear C13 acetylenic compound. mdpi.com | Key branching point precursor for aromatic acetylenes and isocoumarins. mdpi.com |
| Aromatic ester | An intermediate formed from the C13 precursor. mdpi.com | Direct precursor to both phenyl-diynes and isocoumarins. mdpi.com |
| Capillarin | An acetylenic isocoumarin (B1212949). mdpi.com | Immediate precursor to this compound. mdpi.com |
The conversion of the linear C13 precursor into the cyclic isocoumarin structure involves several crucial enzymatic reactions. The proposed biosynthetic scheme highlights the following key steps:
β-oxidation: This process is suggested to initiate the modification of the linear C13-triyne-enoic precursor. mdpi.com
Michael Addition: Following β-oxidation, an intramolecular Michael addition is proposed to occur, leading to the formation of a cyclized ketoester. mdpi.com
Cyclization: The ketoester undergoes further conversion to form an aromatic intermediate, establishing the core isocoumarin ring system. mdpi.com
Hydroxylation: The final step in the formation of this compound from its immediate precursor, capillarin, is the hydroxylation of the aromatic ring. mdpi.com
Comparative Biosynthesis of Aromatic Capillen-Isocoumarin Types
The biosynthesis of this compound is closely linked to that of other aromatic acetylenes, particularly the capillen-type phenyl-diynes. The co-occurrence of the dehydrofalcarinol (B1252726) type with the aromatic capillen-isocoumarin type is a characteristic biogenetic trend that helps to distinguish species within the Artemisia subgenus Dracunculus. mdpi.comresearchgate.netresearchgate.net This suggests a shared and evolutionarily related biosynthetic origin.
Different species of Artemisia exhibit varying tendencies in accumulating either C12-phenyl-diynes (capillens) or the structurally related C13-isocoumarins. researchgate.net For instance, Artemisia dracunculus (tarragon) is known to accumulate both types of compounds. researchgate.net The formation of isocoumarins like capillarin and this compound represents a significant biosynthetic step leading to major constituents in species of the Dracunculus subgenus. mdpi.com
The structural diversity within the isocoumarins is created by further modifications, such as the hydroxylation of the aromatic ring to form this compound or esterification of the side chain, as seen with other related compounds. mdpi.comresearchgate.net
Molecular Mechanisms and Genetic Regulation of this compound Biosynthesis
While the general biosynthetic pathway for this compound has been proposed based on phytochemical analysis and feeding experiments, the specific enzymes and the genes encoding them are not yet fully elucidated. The regulation of natural product biosynthesis in plants is known to be a complex process involving a hierarchy of transcription factors that control the expression of pathway-specific genes. frontiersin.org
Future research in this area would likely involve modern techniques such as chemoproteomics and transcriptomics to identify the specific enzymes (e.g., P450 monooxygenases for hydroxylation, cyclases) and regulatory genes involved in the this compound biosynthetic pathway. frontiersin.orgresearchgate.net Understanding these molecular mechanisms could pave the way for the biotechnological production of this and related compounds. nih.govmdpi.com
Chemical Synthesis and Structural Modifications of 8 Hydroxycapillarin
Total Synthesis Approaches to 8-Hydroxycapillarin and its Stereoisomers
While a specific total synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of closely related 8-hydroxyisocoumarins provides a strategic blueprint. A notable approach involves the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, which shares the 8-hydroxyisocoumarin core. This synthesis was achieved through a palladium-catalyzed carbonylation and intramolecular O-enolate acylation of an iodoketone precursor. This strategy highlights a powerful method for constructing the bicyclic isocoumarin (B1212949) ring system.
General strategies for the synthesis of stereoisomers of complex natural products often involve the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. For instance, the stereocontrolled synthesis of other bicyclic alkaloids has been accomplished using chiral N-tert-butanesulfinyl imines as intermediates to direct the stereochemical outcome of key bond-forming reactions. Such methodologies could potentially be adapted for the stereoselective synthesis of this compound, particularly if chiral centers are introduced into the side chain or if atropisomerism is a consideration.
Synthetic Methodologies for Isocoumarin Core Structures Relevant to this compound
The construction of the isocoumarin core is a pivotal step in the synthesis of this compound. A variety of synthetic methods have been developed to access this privileged scaffold, with many being amenable to the introduction of the butynyl side chain.
Palladium-Catalyzed Reactions:
Palladium catalysis has proven to be a versatile tool for isocoumarin synthesis. One prominent method is the Sonogashira cross-coupling reaction , which facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly relevant for the synthesis of this compound, as it allows for the direct installation of the but-1-yn-1-yl side chain. The coupling of an appropriately substituted o-iodobenzoic acid with a terminal alkyne, catalyzed by a palladium complex, can lead to the formation of the 3-substituted isocoumarin skeleton in good yields and with high regioselectivity.
Another palladium-catalyzed approach is the hydroxycarbonylation of aryl halides. This reaction introduces a carboxylic acid group, which can then undergo intramolecular cyclization to form the lactone ring of the isocoumarin. This method offers an alternative route to the isocoumarin core, which can be further functionalized.
Copper-Catalyzed Reactions:
Copper-catalyzed reactions also play a significant role in isocoumarin synthesis. A three-component coupling reaction involving in situ generated arynes, terminal alkynes, and carbon dioxide, catalyzed by an N-heterocyclic carbene (NHC)-copper complex, provides a direct route to isocoumarins. This method is advantageous as it incorporates carbon dioxide as a C1 building block.
Other Methodologies:
Rhodium(III)-catalyzed C-H activation and annulation of enaminones with iodonium ylides represents a more recent and efficient method for the construction of the isocoumarin framework. This approach offers high yields and functional group tolerance.
The table below summarizes some of the key synthetic methodologies for the isocoumarin core.
| Methodology | Catalyst/Reagents | Key Features | Relevance to this compound |
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base | Forms a C(sp²)-C(sp) bond, mild reaction conditions. | Direct installation of the but-1-yn-1-yl side chain. |
| Hydroxycarbonylation | Palladium catalyst, Carbon monoxide, Water | Introduces a carboxylic acid group for subsequent cyclization. | Alternative route to the isocoumarin core. |
| Three-Component Coupling | NHC-Copper complex, Aryne precursor, Terminal alkyne, CO₂ | Utilizes CO₂ as a C1 source for the lactone carbonyl. | Efficient construction of the isocoumarin ring with the alkyne side chain. |
| C-H Activation/Annulation | Rhodium(III) catalyst, Enaminone, Iodonium ylide | High efficiency and functional group tolerance. | Modern and powerful method for isocoumarin synthesis. |
Design and Derivatization of this compound Analogs
The synthesis of this compound analogs through structural modifications can lead to the discovery of compounds with enhanced or novel biological activities. These modifications typically focus on the side chain and the aromatic ring.
The but-1-yn-1-yl side chain at the C3 position of this compound is a prime target for modification. The terminal alkyne functionality provides a versatile handle for a variety of chemical transformations.
Cross-Coupling Reactions: The Sonogashira coupling, in addition to its use in the primary synthesis, can be employed to further extend the alkyne chain or to introduce aryl or heteroaryl substituents. This allows for the exploration of the structure-activity relationship (SAR) related to the length and steric bulk of the side chain.
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the conjugation of this compound to a wide range of molecules, including biomolecules, fluorescent tags, or other pharmacophores, to create multifunctional derivatives.
Reduction and Addition Reactions: The triple bond can be selectively reduced to either a cis- or trans-double bond, or fully saturated to an alkyl chain, allowing for the investigation of the role of unsaturation in the side chain. Furthermore, the alkyne can undergo various addition reactions to introduce new functional groups.
Electrophilic Aromatic Substitution: The hydroxyl group at the C8 position is an activating, ortho-, para-directing group. This directs incoming electrophiles primarily to the C7 and C5 positions. Halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce a variety of substituents at these positions.
Substituent Effects: The nature of the substituents on the aromatic ring will have a profound effect on the reactivity and properties of the molecule.
Electron-donating groups (e.g., -OCH₃, -NH₂) will increase the electron density of the ring, potentially enhancing its nucleophilicity and altering its interaction with biological targets.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will decrease the electron density, making the ring less susceptible to electrophilic attack and potentially influencing its metabolic stability.
Structure Activity Relationships Sar of 8 Hydroxycapillarin and Its Analogs
Fundamental Principles of Structure-Activity Correlation Applied to 8-Hydroxycapillarin
The diverse biological activities of this compound, an isocoumarin (B1212949), and its analogs are largely dictated by the specific arrangement of functional groups on its core structure. mdpi.comresearchgate.net Key structural features that influence its bioactivity include the isocoumarin scaffold, the nature of the side chain at the C-3 position, and the substitution pattern on the aromatic ring. acs.org The presence of a hydroxyl group at the C-8 position, for instance, is a defining characteristic of this compound and significantly impacts its interactions with biological targets. mdpi.com
The general principle of SAR involves systematically modifying a lead compound's structure and observing the resulting changes in biological activity. For this compound and its analogs, this includes altering the length and saturation of the side chain, as well as adding or modifying substituents on the aromatic ring. acs.orgnih.gov These modifications can affect the molecule's lipophilicity, electronic properties, and steric hindrance, all of which play a role in its ability to bind to and modulate the function of target proteins and enzymes. nih.gov
Correlation between Chemical Structure and Antifungal Activity
The antifungal properties of this compound and its analogs have been a significant area of research. The structural features of these compounds are critical determinants of their efficacy against various fungal pathogens. acs.orgnih.gov
Influence of the 3-Butyl Side Chain on Antifungal Potency
Studies have consistently shown that the 3-butyl side chain is a crucial element for the high antifungal activity of isocoumarins like this compound. acs.orgnih.gov The length and nature of this aliphatic chain significantly influence the compound's ability to inhibit fungal growth. Research on a series of natural and synthetic 3-butylisocoumarins has demonstrated that this specific side chain is a prerequisite for potent antifungal effects against fungi such as Pyricularia grisea, the rice blast fungus. acs.orgresearchgate.net Modifications to this side chain, such as changes in length or the introduction of functional groups, can lead to a decrease in antifungal potency, highlighting its importance in the molecule's mechanism of action. acs.org
Structural Determinants for Antimicrobial Activity
Beyond its antifungal effects, this compound and its analogs have shown broader antimicrobial activity. The structural features that govern this activity are multifaceted and involve both the isocoumarin core and its substituents. The 8-hydroxyquinoline (B1678124) moiety, which shares structural similarities with the hydroxylated aromatic ring of this compound, is known for its antimicrobial properties, often attributed to its ability to chelate metal ions essential for microbial enzyme function. scirp.org
Structural Requirements for Cytotoxic Potency
The cytotoxic activity of this compound and related compounds against various cancer cell lines is another area of significant interest. The structural requirements for cytotoxicity are often linked to the molecule's ability to induce apoptosis or inhibit cell proliferation. mdpi.comresearchgate.net The aromatic acetylene (B1199291) capillin, a related compound, has been shown to inhibit the viability of several human tumor cell lines in a dose- and time-dependent manner. mdpi.com
Structural modifications can fine-tune the cytotoxic potency of these compounds. For instance, in the related 8-hydroxyquinoline scaffold, substitutions on the quinoline (B57606) ring have been shown to influence anticancer activity. nih.gov The introduction of different functional groups can alter the molecule's ability to interact with key cellular targets involved in cancer progression. While specific SAR studies focusing solely on the cytotoxic potency of this compound are limited, the general principles derived from related isocoumarins and aromatic acetylenes suggest that the side chain and the substitution pattern on the aromatic ring are critical determinants. mdpi.com
SAR in Relation to Anti-inflammatory Modulation
Polyphenolic compounds, a class to which this compound belongs, are known for their anti-inflammatory properties. nih.gov The structure of these molecules plays a crucial role in their ability to modulate inflammatory pathways. They can regulate immunity by interfering with immune cell regulation and the synthesis of pro-inflammatory cytokines. nih.gov
Mechanistic Investigations of 8 Hydroxycapillarin S Biological Activities
Mechanistic Basis of Antifungal Action
The antifungal properties of certain compounds are often attributed to their ability to interfere with essential fungal structures and processes. The fungal cell, being eukaryotic, shares some similarities with host cells, which can pose a challenge in developing targeted therapies. However, unique components of the fungal cell, such as the cell wall and the specific sterol (ergosterol) in its membrane, provide excellent targets for antifungal agents. libretexts.orgfrontiersin.org
A primary mechanism of antifungal action involves the disruption of the fungal cell membrane, a critical barrier that maintains cellular integrity. creative-biolabs.com The fungal membrane's unique composition, particularly the presence of ergosterol (B1671047) instead of cholesterol, makes it a selective target. libretexts.org Antifungal compounds can interact with the membrane in several ways:
Direct Binding to Ergosterol: Some agents, like polyenes, bind directly to ergosterol, creating pores or channels in the membrane. This leads to increased permeability and the leakage of vital intracellular contents, such as ions and small organic molecules, ultimately causing cell death. libretexts.orgjmb.or.kr
Inhibition of Ergosterol Synthesis: Other antifungals, such as azoles and allylamines, inhibit enzymes crucial for the ergosterol biosynthesis pathway. libretexts.orgcreative-biolabs.com This depletion of ergosterol and the accumulation of toxic precursor sterols alter membrane fluidity and the function of membrane-bound enzymes, compromising the membrane's integrity. jmb.or.krmdpi.com
Studies on compounds structurally related to 8-hydroxycapillarin, such as 8-hydroxyquinolines, have shown that they can compromise the functional integrity of the cytoplasmic membrane. nih.govresearchgate.net For instance, research on hydroxychavicol demonstrated that it increases cell membrane permeability to dyes like propidium (B1200493) iodide, indicating a loss of membrane integrity. researchgate.net While direct studies on this compound's binding to ergosterol are not prevalent, its structural class suggests that membrane interaction is a probable mechanism of action. The disruption of membrane permeability is a key factor, as it can lead to the loss of essential ions and molecules, a process that can be measured by detecting the leakage of materials that absorb at 260 nm. researchgate.netnih.gov
Beyond direct membrane damage, this compound can inhibit fungal proliferation by interfering with growth and key developmental processes like germ tube formation. The transition from a yeast-like form to a hyphal or filamentous form, initiated by germ tube formation, is a critical virulence factor for many pathogenic fungi, including Candida albicans. nih.govunar.ac.id This morphological change is essential for tissue invasion and the development of biofilms, which are structured communities of fungal cells that are notoriously resistant to antifungal treatments. nih.govjmb.or.kr
Inhibiting this yeast-to-hyphae transition is a significant antifungal strategy. frontiersin.org Compounds that can prevent germ tube formation effectively curtail the fungus's ability to cause invasive infections. unar.ac.idfrontiersin.org For example, studies on other bioactive molecules have shown that they can dramatically inhibit not only germ tube and hyphae formation but also cell aggregation, which is a precursor to biofilm development. nih.gov Research on 8-hydroxyquinoline (B1678124) derivatives has confirmed their ability to inhibit the formation of pseudohyphae in C. albicans. nih.govresearchgate.net This inhibition of a key morphological and virulence trait underscores a crucial aspect of the compound's antifungal mechanism.
Table 1: Antifungal Mechanisms Targeting Fungal Structures
| Target | Mechanism of Action | Key Fungal Components Involved | Representative Drug Classes |
|---|---|---|---|
| Cell Membrane | Disruption of integrity, increased permeability, inhibition of synthesis. | Ergosterol, Phospholipids | Polyenes, Azoles, Allylamines |
| Cell Wall | Inhibition of glucan or chitin (B13524) synthesis. frontiersin.org | β-(1,3)-glucan, Chitin | Echinocandins |
| Morphogenesis | Inhibition of yeast-to-hyphae transition. unar.ac.id | Signal transduction pathways (e.g., RAS1–cAMP–PKA) | Farnesol, various natural compounds |
Modes of Antimicrobial Action
The antimicrobial activity of compounds like this compound extends to bacteria, where the mechanisms of action are directed against prokaryotic-specific structures and metabolic pathways.
A fundamental mode of antibacterial action is the disruption of the cell's physical integrity. nih.gov This can be achieved by targeting the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic lysis, which is absent in mammalian cells. sigmaaldrich.com The primary component of the bacterial cell wall is peptidoglycan. libretexts.orgfrontiersin.org Inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell death. sigmaaldrich.comlibretexts.org
Another critical target is the cell membrane. Damage to the bacterial cell membrane can lead to depolarization, loss of membrane potential, and leakage of intracellular components. mdpi.com While some agents cause rapid lysis, others may induce a more gradual loss of functional integrity by inactivating membrane proteins like ion pumps, which disrupts vital cellular functions. mdpi.com
Interfering with the synthesis of essential macromolecules is a common and effective antimicrobial strategy. nih.gov
DNA and RNA Synthesis: Some antibiotics inhibit nucleic acid synthesis. pressbooks.pubnih.gov For example, rifamycins (B7979662) function by blocking RNA polymerase activity in bacteria, which is structurally different from its eukaryotic counterpart, ensuring selective toxicity. pressbooks.pubnih.gov Other drugs can interfere with DNA replication or cause DNA damage. nih.govbio-techne.comrndsystems.com
Protein Synthesis: A large class of antibiotics targets the bacterial 70S ribosome, which is distinct from the 80S ribosome found in eukaryotes. pressbooks.pub These drugs can interfere with different stages of protein synthesis, such as the formation of the initiation complex or the translocation of the growing peptide chain. pressbooks.pub
Peptidoglycan Synthesis: This is a primary target for many antibiotics, including the well-known β-lactams and glycopeptides. libretexts.org These agents inhibit the enzymes, known as penicillin-binding proteins (PBPs), that are responsible for the final steps of peptidoglycan assembly, specifically the cross-linking of glycan chains. frontiersin.orgnih.gov Other drugs, like bacitracin and tunicamycin, interfere with earlier steps in the synthesis and transport of peptidoglycan precursors. sigmaaldrich.combasicmedicalkey.com The inhibition of peptidoglycan biosynthesis ultimately leads to a compromised cell wall and bacterial cell lysis. frontiersin.org
Antimicrobial compounds can function as antimetabolites, which are molecules that competitively inhibit enzymes in essential metabolic pathways because they are structurally similar to the natural substrates of those enzymes. pressbooks.pubopen.edu
A classic example is the inhibition of the folic acid synthesis pathway. pressbooks.pub Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. Drugs like sulfonamides act as structural analogs of an early intermediate in this pathway, blocking the production of folic acid and, consequently, the synthesis of the purines and pyrimidines needed for DNA and RNA. pressbooks.pub Another strategy involves targeting bacterial energy metabolism. nih.gov Disrupting pathways like oxidative phosphorylation can interfere with the production of ATP, which is essential for numerous cellular processes. nih.govfrontiersin.org
Table 2: Mechanisms of Antimicrobial Action
| Mechanism | Specific Target/Process | Example Drug Classes |
|---|---|---|
| Disruption of Cellular Integrity | Peptidoglycan Cell Wall | β-Lactams, Glycopeptides |
| Cell Membrane | Polymyxins, Daptomycin | |
| Inhibition of Macromolecular Biosynthesis | DNA Synthesis/Replication | Quinolones |
| RNA Synthesis (RNA Polymerase) | Rifamycins | |
| Protein Synthesis (70S Ribosome) | Macrolides, Tetracyclines | |
| Peptidoglycan Synthesis | Penicillins, Vancomycin | |
| Interference with Metabolic Pathways | Folic Acid Synthesis | Sulfonamides, Trimethoprim |
| Mycolic Acid Synthesis | Isoniazid | |
| Energy Metabolism (ATP Synthesis) | Bedaquiline |
Cellular and Molecular Mechanisms of Cytotoxicity
Induction of Programmed Cell Death (Apoptosis via Mitochondrial Pathway)
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. creativebiomart.net It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. mdpi.com The intrinsic pathway is triggered by various cellular stresses and results in changes to the mitochondrial membrane's permeability. thermofisher.com This leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. creativebiomart.netresearchgate.net
In the cytosol, cytochrome c, in conjunction with apoptotic protease activating factor-1 (Apaf-1) and dATP, forms a complex known as the apoptosome. thermofisher.comresearchgate.net This structure then activates caspase-9, which in turn cleaves and activates executioner caspases like caspase-3. thermofisher.com The activation of this caspase cascade ultimately leads to the dismantling of the cell. creativebiomart.net
The mitochondrial pathway is also regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members. researchgate.net The balance between these opposing factions determines the cell's fate. For instance, the pro-apoptotic protein Bid can be cleaved by caspase-8, an initiator caspase in the extrinsic pathway, creating truncated Bid (t-Bid). nih.gov This t-Bid then translocates to the mitochondria to promote the release of cytochrome c, thus amplifying the apoptotic signal. researchgate.netnih.gov
Cell Cycle Arrest and Proliferation Inhibition
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist within the cell cycle to halt its progression in response to cellular stress or damage, allowing for repair or, if the damage is too severe, the initiation of apoptosis. nih.gov
One such checkpoint is the G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA. The activation of this checkpoint often involves the p53 tumor suppressor protein and its downstream target, p21. medsci.org The p21 protein is an inhibitor of cyclin-dependent kinase (CDK) complexes, which are key drivers of cell cycle progression. medsci.org By inhibiting these complexes, p21 can induce cell cycle arrest in both the G1 and G2 phases. medsci.org
Studies have shown that certain natural compounds can inhibit cancer cell proliferation by inducing cell cycle arrest. nih.gov For instance, some treatments can cause an increase in the number of cells in the G1 phase and a decrease in the S and G2/M phases, indicating a block in the G1 phase of the cell cycle. nih.gov This arrest can be mediated by the activation of key regulatory proteins like p53 and p16, and can also be associated with DNA damage, as indicated by the phosphorylation of histone H2AX (γ-H2AX). nih.gov
Furthermore, the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, has been implicated in cell cycle arrest. mdpi.com Activation of p38 MAPK can lead to the inhibition of cyclin and CDK proteins, thereby halting the cell cycle. mdpi.com
Modulation of Intracellular Signaling Pathways and Targets
Intracellular signaling pathways are complex networks that transmit signals from the cell surface to various intracellular targets, dictating cellular responses such as proliferation, differentiation, and death. plos.orgnih.gov The cytotoxicity of various agents is often mediated through the modulation of these pathways.
One of the critical signaling pathways involved in cell survival is the PI3K/AKT/mTOR pathway. The activation of this pathway is implicated in tumorigenesis, and its inhibition can lead to apoptosis. mdpi.com Conversely, the activation of stress-activated protein kinase pathways, such as the p38 MAPK pathway, can promote apoptosis and cell cycle arrest. mdpi.com
In the context of the immune system, signaling through receptors on natural killer (NK) cells can trigger cytotoxicity against target cells. nih.gov This process involves the activation of intracellular signaling cascades that lead to the release of cytotoxic granules. nih.gov However, there are also redundant signaling pathways that can act synergistically to trigger natural cytotoxicity, even in the absence of key signaling molecules like Syk and ZAP-70. nih.gov
The modulation of these signaling pathways can be complex, with different outcomes depending on the cellular context. For example, in some cancer cells, certain treatments can inhibit signaling pathways that promote survival, such as the PI3K-AKT pathway, while simultaneously activating pathways that lead to cell death. elifesciences.org
Anti-inflammatory Mechanisms of Action
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-8, IL-6)
Inflammation is a biological response to harmful stimuli, and it is mediated by a variety of signaling molecules, including pro-inflammatory cytokines. frontiersin.org Key among these are tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). scitepress.orgnih.gov These cytokines play a crucial role in the pathogenesis of chronic inflammatory diseases. nih.gov
The production of these cytokines is often regulated by the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. frontiersin.org
Several compounds have been shown to exert anti-inflammatory effects by suppressing the production of these pro-inflammatory cytokines. zellavie.chfrontiersin.org For instance, some natural compounds can inhibit the expression of TNF-α, IL-1β, and IL-8 in human rheumatoid synovial fibroblasts, which are major players in rheumatoid arthritis. frontiersin.org This suppression can be achieved by inhibiting signaling cascades that lead to NF-κB activation, such as the FAK, PI3K, and AKT pathways. frontiersin.org
The table below summarizes the effects of certain compounds on the production of pro-inflammatory cytokines.
Attenuation of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. mdpi.com While ROS play a role in various physiological processes, their overproduction can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. smw.ch
Oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammatory conditions and cancer. smw.ch ROS can damage cellular components such as DNA, proteins, and lipids, and can also act as signaling molecules to activate pro-inflammatory pathways. smw.chnih.gov
The attenuation of ROS generation is a key mechanism of action for many anti-inflammatory and cytoprotective agents. nih.govscielo.br Antioxidants can directly scavenge ROS or can enhance the endogenous antioxidant defense systems of the cell. scielo.br For example, some compounds have been shown to protect against lung injury by reducing the levels of ROS. mdpi.com This reduction in oxidative stress can be monitored by measuring markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a product of DNA oxidation. mdpi.com
The table below provides examples of how certain interventions can affect ROS levels and cellular outcomes.
Potential Interactions with Cyclooxygenase (COX) Enzymes and Leukotriene Pathways
The anti-inflammatory properties of many natural and synthetic compounds are often attributed to their ability to modulate the arachidonic acid cascade, which is centrally governed by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent lipid mediators of inflammation, pain, and fever. merckmanuals.comnih.govwikipedia.org While direct enzymatic inhibition studies on this compound are not extensively documented in the available literature, research on related compounds and plant extracts containing this isocoumarin (B1212949) provides insights into its potential mechanisms of action.
Isocoumarins, as a chemical class, have been recognized for their anti-inflammatory potential, with some members demonstrating direct inhibitory effects on COX and LOX enzymes. researchgate.net This inhibitory action reduces the production of pro-inflammatory mediators. For instance, studies on other isocoumarins have highlighted their capacity to interfere with these inflammatory pathways, suggesting that this compound might share similar functional properties due to its structural characteristics. researchgate.net
Furthermore, investigations into extracts from plants known to contain this compound, such as Artemisia scoparia, have demonstrated significant anti-inflammatory effects. An herbal mixture containing A. scoparia was found to suppress the expression of COX-2, a key inducible enzyme in the inflammatory process. spandidos-publications.com This suggests that constituents within the extract, potentially including this compound, contribute to the observed down-regulation of the prostaglandin (B15479496) synthesis pathway. The inhibition of COX-2 is a key target for many nonsteroidal anti-inflammatory drugs (NSAIDs). merckmanuals.comscielo.org.mx
Table 1: Effects of Related Compounds and Extracts on COX and Leukotriene Pathways
| Compound/Extract | Target | Observed Effect | Reference |
|---|---|---|---|
| Isocoumarins (general) | COX and LOX enzymes | Direct inhibition | researchgate.net |
| Artemisia scoparia extract mixture | COX-2 expression | Suppression | spandidos-publications.com |
| 3-Aryl Isocoumarins | 5-LOX and mPGES-1 | Inhibition | researchgate.net |
| Ravenelin (a xanthone (B1684191) from an endophytic fungus) | iNOS and COX-2 expression | Suppression | mdpi.com |
| 8-Hydroxydaidzein | COX-2 enzyme activity | Mixed-type inhibition | nih.gov |
The leukotriene pathway, initiated by LOX enzymes, represents another critical arm of the inflammatory cascade. nih.govd-nb.info Dual inhibitors of both COX and LOX pathways are of significant therapeutic interest as they may offer broader anti-inflammatory efficacy with a potentially improved safety profile. nih.gov While direct evidence for this compound's effect on the leukotriene pathway is scarce, the known anti-inflammatory activities of isocoumarins suggest this as a plausible area for its biological activity. researchgate.net
Modulation of Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription (STAT) Pathways
The Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways are crucial signaling cascades that regulate the expression of a wide array of genes involved in inflammation, immune responses, and cell survival. The inhibition of these pathways is a key mechanism for many anti-inflammatory compounds.
Research has strongly implicated the involvement of Artemisia scoparia, a natural source of this compound, in the modulation of the NF-κB signaling pathway. nih.govfrontiersin.org An ethanolic extract of A. scoparia was shown to mitigate NF-κB signaling in tumor necrosis factor α (TNFα)-treated adipocytes. nih.govresearchgate.net This inhibition of NF-κB is significant because NF-κB activation is a central step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. spandidos-publications.com
A study on a mixture of extracts including Artemisia scoparia further corroborates these findings, demonstrating that the mixture inhibited the phosphorylation of IκB and NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. spandidos-publications.com The phosphorylation of IκB is a critical event that precedes its degradation, allowing NF-κB to translocate to the nucleus and initiate gene transcription. By preventing this, the extract effectively halts the inflammatory cascade at a key control point. These results suggest that the anti-inflammatory effects are achieved through the downregulation of the NF-κB signaling pathway. spandidos-publications.com
Table 2: Research Findings on the Modulation of NF-κB and STAT Pathways
| Compound/Extract | Cell Line/Model | Inducer | Pathway(s) Affected | Key Findings | Reference |
|---|---|---|---|---|---|
| Artemisia scoparia (SCO) extract | 3T3-L1 adipocytes, RAW264.7 macrophages, 832/13 pancreatic β-cells | TNFα, IL-1β | NF-κB, ERK | Mitigated NF-κB signaling and inflammatory gene expression. | nih.govresearchgate.net |
| Red ginseng marc, Artemisia scoparia, Paeonia japonica, and Angelica gigas extract mixture (RAPA) | LPS-stimulated RAW 264.7 cells | LPS | NF-κB, MAPK | Inhibited phosphorylation of IκB and NF-κB; suppressed expression of iNOS, COX-2, TNF-α, and IL-6. | spandidos-publications.com |
| 8-Hydroxydaidzein (8-OHD) | LPS-stimulated BV2 microglial cells | LPS | Akt/NF-κB, Nrf2 | Suppressed LPS-stimulated phosphorylation of Akt and NF-κB-p65. | nih.gov |
Enzyme Inhibition Profiles and Molecular Targets of 8 Hydroxycapillarin
Identification of Enzymes Susceptible to 8-Hydroxycapillarin Inhibition
There are no publicly available scientific studies that identify specific enzymes inhibited by this compound. Research into the biological activities of this compound has not yet delineated its enzymatic targets.
Characterization of Enzyme Inhibition Types (e.g., Competitive, Non-competitive, Uncompetitive, Mechanism-based)
Without the identification of specific enzyme targets, the characterization of the type of inhibition (competitive, non-competitive, uncompetitive, or mechanism-based) for this compound has not been determined. Understanding the mechanism of inhibition is contingent on identifying an enzyme that it interacts with and then performing the necessary kinetic studies.
Kinetic Analysis of Enzyme-Inhibitor Interactions
No kinetic data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are available for this compound in relation to any specific enzyme. Kinetic analysis is a crucial step in characterizing the potency and mechanism of an enzyme inhibitor, but such studies have not been published for this compound.
Computational Modeling and Docking Studies for Target Elucidation
A review of the scientific literature did not yield any computational modeling or molecular docking studies focused on this compound to elucidate its potential molecular targets. Such in silico methods are valuable for predicting the binding of a ligand to a protein target, but this research has not been reported for this compound.
Advanced Analytical Methodologies for 8 Hydroxycapillarin Research
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatographic techniques are indispensable for the isolation and quantification of 8-hydroxycapillarin from natural sources. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors is a cornerstone of modern analytical workflows.
UHPLC-DAD-ESI-MS/MS: This powerful combination offers exceptional separation efficiency and detailed structural information. nih.govnih.gov UHPLC provides rapid and high-resolution separation of compounds. nih.gov The Diode Array Detector (DAD) offers preliminary identification based on the compound's UV-Vis absorption spectrum. imrpress.comresearchgate.net Electrospray Ionization (ESI) is a soft ionization technique that keeps the molecule intact, providing the molecular weight, while tandem Mass Spectrometry (MS/MS) fragments the molecule to yield structural details. nih.gov This integrated system allows for the simultaneous quantification and tentative identification of numerous phytochemicals, including this compound, in complex extracts. imrpress.comamecj.com The method's high sensitivity and the ability to operate in both positive and negative ion modes further enhance its utility. nih.gov
GC/MS (Gas Chromatography-Mass Spectrometry): For volatile or derivatized compounds, GC/MS is a valuable analytical tool. researchgate.net In this technique, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then ionized and detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern, aiding in compound identification. biomedpharmajournal.orgmdpi.com
Below is a table summarizing the key aspects of these chromatographic techniques for this compound analysis.
| Technique | Principle | Information Obtained | Advantages | Typical Application |
| UHPLC-DAD-ESI-MS/MS | High-pressure liquid phase separation followed by UV-Vis and mass analysis. nih.govnih.govimrpress.comresearchgate.net | Retention time, UV-Vis spectrum, molecular weight, fragmentation pattern. nih.govimrpress.com | High resolution, speed, sensitivity, and detailed structural information. nih.gov | Quantification and identification in complex plant extracts. nih.govamecj.com |
| GC/MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. biomedpharmajournal.orgmdpi.com | Retention time, molecular weight, fragmentation pattern. biomedpharmajournal.orgmdpi.com | Excellent for volatile compounds, high sensitivity. nih.gov | Analysis of essential oils or derivatized extracts containing this compound. researchgate.net |
Advanced Spectroscopic Methods for Comprehensive Structural Elucidation and Conformational Analysis
Spectroscopic methods are fundamental for the definitive identification and detailed structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for elucidating the complete structure of organic molecules. researchgate.netjeolusa.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework, connectivity, and the relative orientation of atoms within the molecule. scribd.com For instance, ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms. youtube.com
Conformational Analysis: NMR spectroscopy, in conjunction with computational modeling, is also a key tool for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule. pageplace.decopernicus.orgnih.gov Techniques like Nuclear Overhauser Effect (NOE) measurements can provide information about through-space proximity of atoms, helping to define the three-dimensional structure in solution. csic.es Understanding the preferred conformation of this compound is crucial as it can influence its biological activity. copernicus.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental composition. numberanalytics.com Fragmentation patterns obtained from MS/MS experiments further corroborate the proposed structure. scribd.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scribd.comnumberanalytics.com For this compound, IR can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of its isocoumarin (B1212949) structure. scribd.com
The following table outlines the role of each spectroscopic method in the study of this compound.
| Technique | Principle | Information Obtained | Application in this compound Research |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. jeolusa.comnumberanalytics.com | Connectivity of atoms, 3D structure, conformational dynamics. scribd.comcopernicus.org | Definitive structural elucidation and conformational analysis in solution. pageplace.denih.govmdpi.com |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions. numberanalytics.com | Molecular weight, elemental composition, fragmentation patterns. scribd.com | Confirmation of molecular formula and structural fragments. nih.gov |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. numberanalytics.com | Presence of specific functional groups. scribd.com | Identification of hydroxyl and carbonyl functional groups. scribd.com |
Development and Validation of Bioanalytical Assays for Biological Activity Profiling
To understand the biological effects of this compound, robust and validated bioanalytical assays are essential. These assays are designed to measure the compound's interaction with biological targets and its effects on cellular processes.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay. cellbiolabs.com A competitive ELISA format can be developed for the quantitative measurement of specific biomarkers related to the activity of this compound. cellbiolabs.comnwlifescience.com For example, if this compound is investigated for its antioxidant properties, an ELISA could be used to measure biomarkers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). amegroups.orgjaica.com
Cell-Based Assays: These assays utilize living cells to assess the biological activity of a compound. For instance, to investigate the potential anti-inflammatory effects of this compound, its ability to inhibit the production of inflammatory mediators like cytokines and chemokines in stimulated immune cells can be measured. nih.gov
Assay Validation: The validation of any bioanalytical method is critical to ensure the reliability of the results. This process typically involves demonstrating the assay's specificity, accuracy, precision, linearity, and range. amecj.com
| Assay Type | Principle | Example Application for this compound |
| ELISA | Antigen-antibody reaction for quantification. cellbiolabs.comnwlifescience.com | Measuring biomarkers of oxidative stress or inflammation modulated by this compound. amegroups.orgjaica.com |
| Cell-Based Assays | Measurement of a biological response in living cells. | Assessing anti-inflammatory, antioxidant, or cytotoxic effects. nih.gov |
| HPLC-based Assays | Chromatographic separation and quantification. nih.gov | Measuring the uptake or metabolism of this compound in cellular models. |
Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules, making it invaluable for elucidating the biosynthetic pathways of natural products like this compound. wikipedia.org
Stable Isotope Labeling: This strategy involves feeding a precursor molecule enriched with a stable isotope (e.g., ¹³C or ¹⁵N) to the organism that produces this compound. wikipedia.orgsigmaaldrich.com The labeled precursor is incorporated into the biosynthetic pathway, and the position of the isotope in the final this compound molecule is determined using techniques like NMR or mass spectrometry. plos.orgnih.gov This information helps to identify the building blocks and the sequence of reactions involved in its formation.
Radioisotopic Labeling: While less common in modern structural studies due to safety considerations, radioisotopes (e.g., ¹⁴C or ³H) can also be used as tracers. wikipedia.org The presence of the radiolabel in this compound and its intermediates can be detected by scintillation counting or autoradiography. In some specific applications, radioiodination with isotopes like ¹²⁵I or ¹³¹I can be used to label molecules for biological tracking. nih.gov
The application of isotopic labeling in biosynthetic studies is summarized below.
| Strategy | Isotopes Used | Detection Method | Information Gained |
| Stable Isotope Labeling | ¹³C, ¹⁵N, ²H wikipedia.orgsigmaaldrich.com | Mass Spectrometry, NMR Spectroscopy wikipedia.orgplos.org | Identification of precursors and intermediates in the biosynthetic pathway. plos.org |
| Radioisotopic Labeling | ¹⁴C, ³H, ¹²⁵I wikipedia.orgnih.gov | Scintillation Counting, Autoradiography wikipedia.org | Tracing the flow of atoms through metabolic pathways. nih.gov |
Future Research Directions and Translational Perspectives for 8 Hydroxycapillarin
Discovery of Novel Biological Targets and Therapeutic Applications
Currently, the specific biological targets of 8-Hydroxycapillarin remain largely unelucidated. However, the broader class of polyacetylenes, to which it belongs, has been shown to exhibit a range of biological activities, including antifungal, insecticidal, nematicidal, and cytotoxic properties. mdpi.com This suggests that this compound could interact with various cellular pathways and molecular targets. Future research should prioritize the identification of these targets to unlock its therapeutic potential.
Initial investigations could involve high-throughput screening assays to assess the compound's activity against a wide array of enzymes, receptors, and protein targets. For instance, given the known cytotoxic effects of some polyacetylenes, it would be pertinent to investigate this compound's impact on cancer cell lines and explore its potential as an anticancer agent. researchgate.net Furthermore, its structural similarity to other bioactive compounds warrants an exploration of its effects on inflammatory pathways and neurological systems.
The potential therapeutic applications of this compound are intrinsically linked to the discovery of its biological targets. Should it demonstrate significant activity against microbial pathogens, it could be developed as a novel antibiotic or antifungal agent, addressing the growing concern of antimicrobial resistance. If its cytotoxic properties are selective for cancer cells, it could serve as a lead compound for the development of new chemotherapeutic drugs. The exploration of its anti-inflammatory and neuroactive potential could also open doors to treatments for a variety of chronic diseases.
Rational Design and Synthesis of Optimized Analogs with Enhanced Specificity
Once the primary biological targets of this compound are identified, the principles of rational drug design can be employed to synthesize optimized analogs with improved efficacy and specificity. This process involves modifying the chemical structure of the parent compound to enhance its interaction with the target molecule while minimizing off-target effects.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically altering different functional groups on the this compound molecule and assessing the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. For example, modifications to the hydroxyl group or the polyacetylene chain could significantly impact its binding affinity and selectivity for a particular target.
Computational modeling and molecular docking studies can further guide the design of these analogs. By simulating the interaction between this compound and its target at a molecular level, scientists can predict which structural modifications are most likely to enhance its activity. This in silico approach can help to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process. The ultimate goal is to develop analogs with a superior therapeutic index, characterized by high potency and low toxicity.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Mechanistic Insights
To gain a comprehensive understanding of the mechanism of action of this compound, the application of "omics" technologies will be indispensable. These high-throughput approaches allow for the global analysis of molecules within a biological system, providing a holistic view of the cellular response to a particular compound.
Metabolomics , the study of the complete set of small-molecule metabolites, can reveal how this compound alters cellular metabolism. By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This can provide valuable clues about its mechanism of action and potential off-target effects.
Proteomics , the large-scale study of proteins, can identify the proteins that interact directly or indirectly with this compound. Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down the protein targets of the compound. Furthermore, quantitative proteomics can reveal changes in protein expression levels in response to treatment, shedding light on the downstream signaling pathways that are affected.
The integration of data from metabolomics, proteomics, and other omics platforms (such as transcriptomics and genomics) will provide a systems-level understanding of how this compound functions. This multi-omics approach can help to construct detailed molecular pathways and networks, offering a more complete picture of its biological effects and paving the way for more targeted therapeutic interventions.
Exploration of this compound's Role in Plant Defense and Chemical Ecology
This compound is a secondary metabolite produced by plants of the Artemisia genus. mdpi.com These compounds are not directly involved in the primary processes of growth and development but often play a crucial role in the plant's interaction with its environment. Investigating the ecological role of this compound can provide insights into its biological activity and potential applications.
It is hypothesized that polyacetylenes, including this compound, function as defense compounds, protecting the plant from herbivores and pathogens. nih.gov Research in this area could involve studying the effects of this compound on various insect pests and microbial plant pathogens. Such studies could reveal its potential as a natural pesticide or fungicide, offering a more environmentally friendly alternative to synthetic chemicals in agriculture.
Furthermore, exploring the chemical ecology of Artemisia species can uncover the specific environmental triggers that lead to the production of this compound. This knowledge could be harnessed to optimize the cultivation of these plants for the production of this valuable compound. Understanding its role in plant-plant interactions (allelopathy) could also have implications for weed management.
| Organism | Effect of Polyacetylenes from Artemisia | Reference |
| Spodoptera littoralis | Antifeedant effects | nih.gov |
| Myzus persicae | Antifeedant effects | nih.gov |
| Rhopalosiphum padi | Antifeedant effects | nih.gov |
Development of Sustainable Production Methods for this compound
The translation of this compound from a laboratory curiosity to a commercially viable product will depend on the development of sustainable and cost-effective production methods. Relying solely on the extraction from its natural plant sources may not be feasible on a large scale due to variations in yield and potential over-harvesting of the plants.
One promising avenue is the development of synthetic routes for the total synthesis of this compound. While potentially challenging due to the presence of multiple reactive functional groups, a successful synthetic strategy would ensure a reliable and scalable supply of the pure compound. This would also provide the flexibility to create a diverse range of analogs for SAR studies.
Another approach is to explore biotechnological methods of production. This could involve identifying the biosynthetic pathway of this compound in Artemisia and then engineering microorganisms, such as yeast or bacteria, to produce the compound through fermentation. nih.gov This metabolic engineering approach has the potential to be a highly sustainable and environmentally friendly method of production.
Furthermore, optimizing extraction techniques from the plant source can also contribute to a more sustainable supply. Advanced extraction methods, such as supercritical fluid extraction and microwave-assisted extraction, can improve the efficiency and yield of this compound while reducing the use of harsh organic solvents. researchgate.netmdpi.com
| Extraction Method | Description | Potential Advantages |
| Solvent Extraction | Use of various solvents to dissolve and extract the compound from the plant material. | Simple and widely used. |
| Steam Distillation | Separation of volatile compounds by passing steam through the plant material. | Does not require organic solvents. |
| Supercritical Fluid Extraction | Using a supercritical fluid, often CO2, as the extraction solvent. | Environmentally friendly and highly selective. |
| Microwave-Assisted Extraction | Using microwave energy to heat the solvent and plant material, accelerating extraction. | Faster extraction times and reduced solvent consumption. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
